molecular formula C10H8FNO3 B1517994 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid CAS No. 1154353-67-9

7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Cat. No. B1517994
M. Wt: 209.17 g/mol
InChI Key: SAJMBBKTNYDWGD-UHFFFAOYSA-N
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Description

7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (FTHQ) is a synthetic compound with a wide range of applications in scientific research. It has been used in a number of different experiments, including organic synthesis, biochemical studies, and drug development. FTHQ has been found to be a useful tool in the study of several biological processes, including cell membrane transport, enzyme activity, and protein folding.

Scientific Research Applications

Synthesis and Antibacterial Activities

  • The Synthesis and Antibacterial Activities of Quinolones :A study conducted by Cooper et al. (1990) explored the synthesis of a series of 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, which include structures related to 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid. These compounds exhibited greater antibacterial activity against Gram-positive organisms compared to Gram-negative organisms. The study highlighted the importance of oxazole substituents, particularly those containing a 2-methyl group, for in vitro potency (Cooper, Klock, Chu, & Fernandes, 1990).

Structure-Activity Relationships

  • Structure-Activity Relationships of Antibacterial Compounds :Koga et al. (1980) synthesized and evaluated the antibacterial activity of 6,7, and 7,8-disubstituted compounds related to 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid. Notably, a derivative, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid, demonstrated significant activities against Gram-positive and Gram-negative bacteria, surpassing oxolinic acid in effectiveness (Koga, Itoh, Murayama, Suzue, & Irikura, 1980).

Antimycobacterial Activities

  • Antimycobacterial Activities of Novel Fluoroquinolones :Senthilkumar et al. (2009) synthesized a range of novel compounds, including those structurally similar to 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, and evaluated their antimycobacterial activities. One particular compound showed remarkable in vitro activity against Mycobacterium tuberculosis, including multi-drug resistant strains, and demonstrated significant reductions in mycobacterial load in lung and spleen tissues in an in vivo animal model (Senthilkumar, Dinakaran, Yogeeswari, China, Nagaraja, & Sriram, 2009).

Synthesis and Biological Evaluation

  • Synthesis and Biological Evaluation of Tetracyclic Fluoroquinolones :Al-Trawneh et al. (2010) developed and tested a series of fluoroquinolones, structurally related to 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, for their antimicrobial and antiproliferative activity. They discovered that certain derivatives showed promising results as potential dual-acting anticancer and antibacterial chemotherapeutics (Al-Trawneh, Zahra, Kamal, El-Abadelah, Zani, Incerti, Cavazzoni, Alfieri, Petronini, & Vicini, 2010).

properties

IUPAC Name

7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO3/c11-7-4-8-5(1-2-9(13)12-8)3-6(7)10(14)15/h3-4H,1-2H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAJMBBKTNYDWGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=CC(=C(C=C21)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

CAS RN

1154353-67-9
Record name 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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